Spiroxatrine
Overview
Description
Spiroxatrine is a drug that acts as a selective antagonist at both the 5-HT 1A receptor and the α 2C adrenergic receptor . It is an analog of spiperone and also has some dopamine antagonist effects .
Synthesis Analysis
In previous work, this compound was used as a reference compound to develop selective NOP ligands. As a result, several triazaspirodecanone derivatives were synthesized .Molecular Structure Analysis
This compound has a molecular formula of C22H25N3O3 . It contains a total of 57 bonds, including 32 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 4 six-membered rings, and 1 ten-membered ring .Chemical Reactions Analysis
This compound derivatives show a moderate affinity for α 2 subtypes, spanning from 5 to 7.5 pK i values. They also show affinity values in a μM–nM range at the 5-HT 1A receptor, while they are practically inactive at 5-HT 1B and 5-HT 1D subtypes .Physical And Chemical Properties Analysis
This compound has a molecular weight of 379.45 . It is a solid substance .Scientific Research Applications
1. Spiroxatrine as a Ligand for Serotonin Receptors
This compound has been examined as a ligand for labeling serotonin (5-HT1A) sites, particularly in the rat hippocampus. Studies have shown that serotonin has high affinity for this compound binding sites, consistent with the labeling of 5-HT1 sites. This implies this compound's potential use in understanding serotonergic receptor properties (Nelson, Monroe, Lambert, & Yamamura, 1987).
2. Agonist Binding Properties of this compound
This compound was identified as having agonist-like binding properties in its interaction with the 5-HT1A receptor. It shows high affinities for agonists and sensitivity to guanyl nucleotides, indicating its utility in labeling and studying 5-HT1A receptors (Herrick-Davis & Titeler, 1988).
3. Discriminative Stimulus Effects and Pharmacological History
This compound's effects as a discriminative stimulus in pigeons were explored. It was found that the specific stimulus effects of this compound could be enhanced or diminished depending on the pharmacological history of the subject, suggesting its potential in studying behavioral and pharmacological variables affecting drug stimulus effects (Barrett & Olmstead, 1989).
4. Interaction with the Nociceptin/Orphanin FQ Receptor
This compound was identified as a moderately potent but non-selective agonist at the human nociceptin/orphanin FQ receptor, ORL1. This finding contributed to the development of novel compounds with potential for exploring the physiological roles of the ORL1 receptor (Thomsen & Hohlweg, 2000).
5. Behavioral and Neurochemical Effects
This compound's effects were compared with other compounds acting as agonists at the 5-HT1A receptor. It was found to function as an agonist at this receptor, with additional dopamine antagonist components, suggesting its utility in studying complex receptor interactions (Barrett, Hoffmann, Olmstead, Foust, Harrod, & Weissman, 2004).
6. Effects on Ethanol and Food Intake
Research showed that this compound could augment the reduction of ethanol intake induced by fluoxetine in alcohol-preferring rats, implying its potential role in understanding and modulating alcohol consumption behaviors (Mcbride, Murphy, Lumeng, & Li, 1989).
7. Stereoselective Synthesis and Evaluation
The stereospecific synthesis of this compound enantiomers and their evaluation at various receptors, including 5-HT receptors and D2-dopaminergic and alpha 1-adrenergic receptors, was carried out, contributing to a deeper understanding of the pharmacological characterization of 5-HT1A sites (Nikam, Martin, & Nelson, 1988).
8. Interaction with Opioid Binding Sites
This compound was found to interact nearly equipotently with mu, delta, and kappa opioid binding sites, which could have implications for studies evaluating the contribution of monoaminergic systems to opioid-mediated events (Monroe, Perschke, Crisp, & Smith, 1991).
Mechanism of Action
Target of Action
Spiroxatrine is a drug that acts as a selective antagonist at both the 5-HT1A receptor and the α2C adrenergic receptor . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a role in various functions such as mood, anxiety, and cognition. The α2C adrenergic receptor is a subtype of the adrenergic receptor involved in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
As an antagonist, this compound binds to the 5-HT1A and α2C adrenergic receptors, blocking the action of the natural ligands, serotonin and norepinephrine respectively. This blockage inhibits the normal response elicited by these neurotransmitters, altering the signal transduction pathways associated with these receptors .
Biochemical Pathways
These pathways play crucial roles in various physiological processes, including mood regulation, cognition, and cardiovascular function .
properties
IUPAC Name |
8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-21-22(25(16-23-21)17-6-2-1-3-7-17)10-12-24(13-11-22)14-18-15-27-19-8-4-5-9-20(19)28-18/h1-9,18H,10-16H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGBTTIJPBFLTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CC4COC5=CC=CC=C5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045198 | |
Record name | Spiroxatrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1054-88-2 | |
Record name | Spiroxatrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1054-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiroxatrine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001054882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiroxatrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPIROXATRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR0QR50ALL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Spiroxatrine's interaction with 5-HT1A receptors differ from other 5-HT1A ligands?
A: While initially characterized as a 5-HT1A receptor antagonist, this compound demonstrates "agonist-like" binding properties at these receptors. [] Like the agonist [3H]8-Hydroxydipropylaminotetralin ([3H]8‐OH‐DPAT), this compound exhibits high affinity for 5-HT1A receptors and its binding is sensitive to guanyl nucleotides. [] This agonist-like behavior is further supported by its ability to inhibit forskolin-stimulated adenylate cyclase activity in calf hippocampus, a model for 5-HT1A receptor function. []
Q2: What downstream effects are associated with this compound's interaction with 5-HT1A receptors?
A2: In various experimental models, this compound's activation of 5-HT1A receptors has been linked to several downstream effects, including:
- Hypotension: this compound, like other centrally acting hypotensive agents with high affinity for 5‐HT1A binding sites, inhibits forskolin-stimulated adenylate cyclase activity in calf hippocampus, suggesting the involvement of 5-HT1A receptors in blood pressure control. [] It lowers blood pressure in spontaneously hypertensive rats (SHR) through systemic vasodilation, originating from a central 5-HT1A receptor mechanism. []
- Bradycardia: this compound can induce bradycardia, likely through the activation of 5-HT1A receptors in brain regions like the nucleus of the solitary tract (NTS). [] This effect is often abolished by vagotomy, suggesting involvement of the vagus nerve. []
- Modulation of neurotransmitter release: Research in rats suggests this compound can modulate the release of neurotransmitters, including noradrenaline and serotonin, through its interaction with 5-HT1A receptors in specific brain regions. [, ]
Q3: Does this compound interact with receptors other than 5-HT1A receptors?
A: Yes, this compound exhibits affinity for other receptor subtypes, including α2-adrenoceptors. [, , , ] Its affinity for these subtypes varies depending on the species, tissue, and experimental conditions. [, , , ]
Q4: What are the implications of this compound's interaction with multiple receptor subtypes?
A: this compound's ability to bind to multiple receptor subtypes contributes to its complex pharmacological profile. [, , , ] This interaction can lead to a combination of desired and potentially undesired effects, depending on the therapeutic context. [, , , ]
Q5: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C22H25FN2O3, and its molecular weight is 384.44 g/mol. []
Q6: Is there any spectroscopic data available for this compound?
A: While the provided research articles do not include detailed spectroscopic data, the synthesis and characterization of this compound and its derivatives often involve techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, ] These techniques help confirm the compound's structure and purity.
Q7: How do structural modifications of this compound affect its activity?
A: Studies investigating this compound derivatives as potential ligands for the nociceptin/orphanin FQ peptide (NOP) receptor reveal key structure-activity relationships: * The presence of a hydroxyl group, acting as a hydrogen bond donor, is favorable for NOP receptor activity when positioned alpha to the methylene group linked to the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one moiety. []* Cis diastereomers of hydroxyl derivatives generally exhibit greater stereoselectivity for the NOP receptor compared to trans isomers. []
Q8: What evidence supports the in vivo efficacy of this compound?
A8: this compound demonstrates efficacy in several animal models, particularly in the context of cardiovascular regulation:
- Spontaneously Hypertensive Rats (SHR): this compound effectively lowers blood pressure in SHR, suggesting potential as a centrally acting antihypertensive agent. []
- Porsolt Test: In mice, this compound exhibits antidepressant-like effects in the Porsolt test, a behavioral assay commonly used to screen for antidepressant activity. []
Q9: Are there any known instances of resistance or cross-resistance to this compound?
A: While the provided research doesn't extensively cover this compound resistance, the development of tolerance or cross-tolerance to drugs with similar mechanisms of action, such as other 5-HT1A receptor agonists, is a possibility. [] Further research is needed to fully understand the potential for resistance development with this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.